2-Nitrobenzoic-D4 acid
Description
2-Nitrobenzoic-D4 acid is a deuterated derivative of 2-nitrobenzoic acid, where four hydrogen atoms are replaced with deuterium isotopes. This substitution enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry as a stable isotopic tracer, particularly in pharmacokinetic and metabolic studies. These deuterated compounds are critical in analytical chemistry for minimizing background interference and improving detection sensitivity.
Properties
Molecular Formula |
C7H5NO4 |
|---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D |
InChI Key |
SLAMLWHELXOEJZ-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)[N+](=O)[O-])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitrobenzoic-D4 acid can be synthesized through the nitration of deuterated benzoic acid. The nitration process involves the reaction of deuterated benzoic acid with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials is crucial for the production of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
2-Nitrobenzoic-D4 acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group, forming 2-aminobenzoic-D4 acid.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Decarboxylation: At high temperatures, the carboxylic acid group can be removed, forming nitrobenzene-D4.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.
Esterification: Alcohols and acid catalysts such as sulfuric acid are used.
Decarboxylation: High temperatures, typically above 180°C, are required.
Major Products
Reduction: 2-Aminobenzoic-D4 acid
Esterification: Various esters of this compound
Decarboxylation: Nitrobenzene-D4
Scientific Research Applications
2-Nitrobenzoic-D4 acid is used in various scientific research applications, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: In studies involving enzyme kinetics and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceuticals and in drug metabolism studies.
Industry: In the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Nitrobenzoic-D4 acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The carboxylic acid group can form esters and amides, facilitating its incorporation into larger molecular structures.
Comparison with Similar Compounds
Structural and Isotopic Variants
Non-Deuterated Analogs
2-Nitrobenzoic Acid :
- Solubility and Mass Transfer : The mass transfer coefficient in water at 303 K is 1.20 × 10⁻³ s⁻¹ , which increases significantly (up to 9.50-fold ) in the presence of hydrotropes like sodium acetate, citric acid, or nicotinamide .
- Applications : Used in biochemical assays, such as the quantification of sulfhydryl groups via Ellman’s reagent (5,5′-dithio-bis(2-nitrobenzoic acid)) .
4-Nitrobenzoic Acid :
Deuterated Analogs
- 3-Nitrobenzoic-d4 Acid: Molecular Weight: 171.14 g/mol (C₇H₆D₄NO₄) . Applications: Likely employed as an isotopic standard in analytical workflows, similar to 2-nitrobenzoic-D4 acid.
- 4-Nitrobenzoic-2,6-d2 Acid: Molecular Weight: 169.13 g/mol (O₂NC₆H₂D₂COOH) .
Physicochemical Properties
Biological Activity
2-Nitrobenzoic-D4 acid, a deuterated derivative of 2-nitrobenzoic acid, is a compound of interest in various biochemical and pharmacological studies. Its biological activity has been explored in relation to its effects on cellular processes, potential toxicity, and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
This compound is characterized by the presence of a nitro group (-NO2) attached to a benzoic acid structure, with deuterium isotopes replacing hydrogen atoms. This modification can influence its reactivity and biological interactions.
In Vitro Studies
Research has shown that this compound exhibits various biological activities:
In Vivo Studies
Animal studies have provided insights into the systemic effects of this compound:
- Toxicology : A study involving rats exposed to various doses revealed significant alterations in hematological parameters, such as decreased erythrocyte counts and increased spleen weights at higher concentrations (10,000 - 40,000 ppm) .
- Carcinogenic Potential : Long-term exposure studies suggested potential carcinogenic effects, as evidenced by increased incidences of specific tumors in treated groups compared to controls .
Data Summary
Case Studies
Several case studies have highlighted the implications of this compound's biological activity:
- Acute Toxicity Assessment : A study conducted on F344/N rats showed that acute exposure resulted in significant weight loss and organ-specific toxicity, particularly affecting the liver and spleen .
- Chronic Exposure Study : In a two-year study involving mice, chronic exposure led to notable decreases in body weight and alterations in blood parameters, suggesting long-term health risks associated with prolonged use .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds similar to 2-Nitrobenzoic-D4 can interact with cellular pathways leading to oxidative stress and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
